molecular formula C15H20Cl2N4 B13851695 5-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine Dihydrochloride

5-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine Dihydrochloride

Cat. No.: B13851695
M. Wt: 327.2 g/mol
InChI Key: MBLXKOAYAWQTAA-UHFFFAOYSA-N
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Description

5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) is a research chemical widely used in organic synthesis and other chemical processes. It has a molecular formula of C15H18N4·2(HCl) and a molecular weight of 254.33 + 2(36.46). This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) typically involves the reaction of phenylpyrimidine with piperidine under controlled conditions. The process may include the use of catalysts such as trifluoroacetic acid to facilitate the reaction . The reaction conditions often require precise temperature control and the use of protective atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
  • N-Phenyl-4-piperidinamine
  • 2-benzyl benzimidazole derivatives

Uniqueness

5-Phenyl-N-4-(piperidinyl-2-pyrimidinamine Dihydrochloride) is unique due to its specific structural features and the presence of both phenyl and piperidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H20Cl2N4

Molecular Weight

327.2 g/mol

IUPAC Name

5-phenyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C15H18N4.2ClH/c1-2-4-12(5-3-1)13-10-17-15(18-11-13)19-14-6-8-16-9-7-14;;/h1-5,10-11,14,16H,6-9H2,(H,17,18,19);2*1H

InChI Key

MBLXKOAYAWQTAA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NC=C(C=N2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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